1H-Indeno[5,6-C][1,2]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indeno[5,6-c]isoxazole(9CI) is a heterocyclic compound that features an isoxazole ring fused with an indene structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indeno[5,6-c]isoxazole(9CI) can be synthesized through various methods. One common approach involves the cyclization of indanone derivatives with hydroxylamine under acidic conditions . Another method includes the reaction of terminal alkynes with aldehydes followed by treatment with molecular iodine and hydroxylamine . These reactions typically require controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods: In industrial settings, the production of 1H-Indeno[5,6-c]isoxazole(9CI) often involves large-scale batch reactions using optimized synthetic routes. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1H-Indeno[5,6-c]isoxazole(9CI) undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.
Substitution: Sodium azide, sodium methoxide, and other nucleophiles.
Major Products Formed:
Oxidation: Formation of oxides and other oxygenated derivatives.
Reduction: Formation of reduced derivatives with altered functional groups.
Substitution: Formation of substituted isoxazole derivatives with various functional groups.
Scientific Research Applications
1H-Indeno[5,6-c]isoxazole(9CI) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1H-Indeno[5,6-c]isoxazole(9CI) involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, by binding to its active site . This inhibition can lead to increased levels of acetylcholine, which is beneficial in the treatment of conditions like Alzheimer’s disease .
Comparison with Similar Compounds
Isoxazole: A five-membered ring with one oxygen and one nitrogen atom.
Indanone: A bicyclic compound with a ketone functional group.
Benzisoxazole: A fused ring system similar to 1H-Indeno[5,6-c]isoxazole(9CI) but with a benzene ring instead of an indene ring.
Uniqueness: 1H-Indeno[5,6-c]isoxazole(9CI) is unique due to its fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
42339-02-6 |
---|---|
Molecular Formula |
C10H7NO |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1H-cyclopenta[f][2,1]benzoxazole |
InChI |
InChI=1S/C10H7NO/c1-2-7-4-9-6-12-11-10(9)5-8(7)3-1/h1-6,11H |
InChI Key |
USCLZCNSVAMZRL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC3=CONC3=CC2=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.